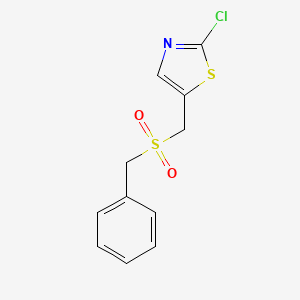

Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone

Description

Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone is a sulfur-containing heterocyclic compound characterized by a 2-chloro-substituted thiazole ring linked to a benzyl sulfone group. This structure confers unique chemical properties, including stability and reactivity, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science. The sulfone moiety (-SO₂-) enhances polarity and resistance to metabolic degradation compared to sulfide analogs, while the 2-chloro-thiazolyl group is a common pharmacophore in bioactive molecules .

Properties

IUPAC Name |

5-(benzylsulfonylmethyl)-2-chloro-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S2/c12-11-13-6-10(16-11)8-17(14,15)7-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCDZIRJJBVTIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821480 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone typically involves the reaction of benzyl chloride with 2-chloro-1,3-thiazole-5-methanol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfone group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

Reduction: The compound can be reduced to form sulfides or thiols under appropriate conditions.

Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone has shown promising antimicrobial properties. Research indicates that thiazole derivatives exhibit significant activity against a variety of pathogens, including bacteria and fungi. The thiazole nucleus is recognized for its ability to inhibit microbial growth, making it a valuable scaffold in drug development.

Case Study: Anti-Tubercular Activity

A review highlighted the synthesis of benzothiazole derivatives, which includes compounds similar to this compound. These derivatives demonstrated moderate to good anti-tubercular activity against Mycobacterium tuberculosis, suggesting that modifications to the thiazole structure can enhance efficacy against resistant strains of tuberculosis .

2. Neuroleptic Effects

The benzyl group in the compound may contribute to neuroleptic activity. Studies on benzamide derivatives have shown that modifications involving benzyl moieties can significantly increase the potency of neuroleptic drugs. For instance, certain benzamides exhibited enhanced effects on apomorphine-induced stereotyped behavior in animal models, indicating potential for psychotropic applications .

Agricultural Applications

1. Pesticidal Compositions

The compound has been explored as part of pesticide formulations aimed at protecting crops from phytopathogenic fungi and harmful insects. The incorporation of thiazole-based compounds in pesticide compositions has been shown to improve efficacy while reducing toxicity. This is particularly beneficial in agricultural settings where lower dosages are desirable .

Case Study: Efficacy Against Fungal Diseases

Research into pesticide compositions revealed that thiazole derivatives could effectively control diseases caused by Ascomycetes and Basidiomycetes in crops such as maize and beans. The sustained efficacy against a broad spectrum of pests highlights the potential for this compound in agricultural applications .

Material Science Applications

1. Polymer Chemistry

This compound can be utilized in the synthesis of novel polymer materials. The unique properties imparted by the thiazole ring can enhance thermal stability and chemical resistance in polymers.

Case Study: Synthesis of Functional Polymers

Research has demonstrated that incorporating thiazole-containing monomers into polymer matrices can lead to materials with improved mechanical properties and thermal stability. Such advancements are crucial for developing materials suitable for high-performance applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can disrupt biochemical pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Key Differences:

Toxicity and Bioactivity:

Clothianidin’s nitroguanidine group is critical for its insecticidal activity, targeting insect nAChRs with high specificity. In contrast, the sulfone group in the target compound may limit bioactivity but improve environmental persistence due to reduced metabolic breakdown .

Other Structural Analogs

- Thiamethoxam : Contains a 2-chloro-thiazol-5-ylmethyl group linked to a oxadiazine ring. Unlike the sulfone derivative, thiamethoxam acts as a pro-insecticide, requiring metabolic activation for nAChR binding.

- Imidacloprid : Features a chlorinated pyridylmethyl group instead of thiazolyl, demonstrating broader insecticidal activity but lower photostability compared to thiazole-based analogs.

Biological Activity

Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring known for its biological activity, combined with a sulfone group that enhances stability and solubility. The presence of both functional groups contributes to its potential therapeutic effects.

Target of Action

This compound interacts with various biological targets, influencing cellular processes. Thiazole derivatives are recognized for their ability to modulate enzyme activity and receptor interactions, which can lead to significant biochemical changes within cells.

Mode of Action

The compound is believed to affect multiple biochemical pathways, including those involved in cell proliferation and apoptosis. Its thiazole moiety is particularly noted for antimicrobial and anticancer activities, making it a candidate for further drug development .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines such as U-937 and SK-MEL-1. The IC50 values for these activities range from 5.7 to 12.2 μM, suggesting potent antiproliferative effects .

- Cytotoxicity : Studies have demonstrated that the compound can induce apoptosis in cancer cells through mechanisms that do not solely rely on traditional pathways like tubulin polymerization or cyclin-dependent kinase inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | |

| Anticancer | U-937 | 5.7 | |

| Anticancer | SK-MEL-1 | 12.2 | |

| Cytotoxicity | Isolated rat hepatocytes | Variable |

Detailed Research Findings

- In a study evaluating the cytotoxic effects of various benzyl sulfides, it was found that this compound exhibited significant cytotoxicity in isolated rat hepatocytes. The metabolism of the compound was mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that contributed to its toxic effects .

- Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications to the thiazole ring could enhance biological activity. This suggests avenues for further optimization in drug design .

Q & A

Basic: What are the recommended synthetic routes for Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone, and how can reaction progress be monitored?

Answer:

The compound is synthesized via nucleophilic substitution or sulfonylation reactions. For example, ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate (a structurally related derivative) is prepared by reacting hydrazine derivatives with thiazole-containing intermediates under reflux in anhydrous solvents like THF . Reaction progress is monitored using thin-layer chromatography (TLC) with eluents such as chloroform:methanol (7:3 ratio) to track intermediate formation . Purification typically involves recrystallization from ethanol or column chromatography using silica gel .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this sulfone?

Answer:

- NMR (¹H/¹³C): Assign signals for the sulfone group (δ ~3.5–4.0 ppm for methylene protons adjacent to sulfone) and the thiazole ring (distinct aromatic protons at δ ~7.5–8.5 ppm) .

- X-ray crystallography: Resolve rotational isomerism or conformational ambiguities. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.9692 Å, b = 9.1656 Å) confirm molecular geometry and hydrogen-bonding interactions (C–H···O) in the solid state . Refinement uses SHELXL for small-molecule structures, ensuring R-factors < 0.05 .

Advanced: How can computational modeling predict the sulfone’s reactivity in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations assess the electrophilicity of the sulfone group and steric effects from the thiazole ring. Substituent parameters (e.g., Hammett σ values) quantify electron-withdrawing effects of the 2-chloro-thiazole moiety, guiding predictions of reaction rates with amines or thiols . Molecular docking studies may also evaluate interactions with biological targets (e.g., insecticidal proteins), leveraging structural analogs like clothianidin .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

Discrepancies in NMR splitting often arise from rotational isomerism or dynamic effects. Variable-temperature NMR (e.g., 25°C to −40°C) can "freeze" conformers, revealing distinct peaks . Alternatively, 2D NMR (COSY, NOESY) identifies coupling between thiazole protons and adjacent methylene groups. Cross-validation with X-ray data (e.g., bond angles and torsional constraints) resolves ambiguities .

Basic: What are the stability considerations for this compound under varying pH and storage conditions?

Answer:

The sulfone group is hydrolytically stable under neutral conditions but degrades in strong acids (pH < 2) or bases (pH > 12), forming sulfonic acids or thiols. Accelerated stability studies (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials under nitrogen . Decomposition products are identified via LC-MS, with precautions against light and moisture .

Advanced: What strategies optimize yield in multi-step syntheses involving this sulfone?

Answer:

- Stepwise intermediate isolation: Use protecting groups (e.g., benzyl or tert-butyl) for the thiazole ring to prevent side reactions during sulfonylation .

- Catalytic optimization: Employ Pd/C or copper(I) iodide for coupling reactions, achieving yields >80% .

- Design of Experiments (DoE): Apply factorial designs to variables (temperature, solvent polarity, stoichiometry), reducing byproduct formation .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Toxicology: Classified as harmful (Xn; R22/R43) with potential skin sensitization. Use fume hoods and PPE (nitrile gloves, lab coats) .

- Spill management: Neutralize with sodium bicarbonate, followed by adsorption via vermiculite. Avoid water jets to prevent aerosolization .

Advanced: How does the sulfone’s electronic profile influence its bioactivity in agrochemical applications?

Answer:

The 2-chloro-thiazole group enhances electron-deficient character , increasing binding affinity to insect nicotinic acetylcholine receptors (nAChRs). Comparative studies with neonicotinoids (e.g., thiamethoxam) show that sulfone derivatives exhibit longer environmental persistence due to reduced photodegradation . SAR (Structure-Activity Relationship) models correlate logP values (>2.5) with improved insecticidal potency .

Advanced: What techniques resolve challenges in scaling up crystallization for X-ray studies?

Answer:

- Solvent screening: Use Hansen solubility parameters to identify ideal solvents (e.g., ethyl acetate/hexane mixtures) for slow evaporation .

- Seeding: Introduce microcrystals to induce nucleation in supersaturated solutions.

- Cryocrystallography: Flash-cool crystals to 100 K to minimize disorder, improving diffraction quality .

Advanced: How can isotopic labeling (e.g., ¹³C/²H) elucidate metabolic pathways in environmental studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.